CP-122288

説明

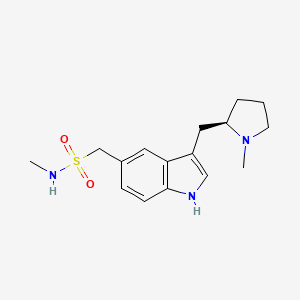

Structure

3D Structure

特性

CAS番号 |

143321-74-8 |

|---|---|

分子式 |

C16H23N3O2S |

分子量 |

321.4 g/mol |

IUPAC名 |

N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1 |

InChIキー |

BWQZTHPHLITOOZ-CQSZACIVSA-N |

異性体SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |

正規SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CP 122288 CP-122,288 CP-122288 N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CP-122,288

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-122,288 is a potent and highly selective serotonin 5-HT1B/1D/1F receptor agonist, structurally analogous to the anti-migraine drug sumatriptan. Its remarkable potency as an inhibitor of neurogenic inflammation, far exceeding that of sumatriptan, has made it a significant tool in migraine research. This technical guide provides a comprehensive overview of the mechanism of action of CP-122,288, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

CP-122,288, a conformationally restricted analogue of sumatriptan, was developed to investigate the pharmacological basis of anti-migraine therapies. While sumatriptan exhibits both vasoconstrictor and anti-neurogenic inflammatory actions, CP-122,288 was designed to dissect these two mechanisms. It is characterized by a rigid N-methylpyrrolidinyl group at the C-3 position of the indole nucleus, in contrast to the flexible N,N-dimethylaminoethyl side chain of sumatriptan. This structural modification dramatically enhances its potency against neurogenic plasma protein extravasation, a key process in the pathophysiology of migraine.[1][2]

Receptor Binding and Functional Potency

Quantitative Data

The following tables summarize the available quantitative data for the in vivo and in vitro functional activity of CP-122,288, with comparisons to sumatriptan where available.

| Assay | Species | Tissue/System | CP-122,288 | Sumatriptan | Reference |

| Inhibition of Neurogenic Plasma Extravasation | Rat | Dura Mater | ID50: 0.3 pmol/kg, i.v. | ID50: 13.9 nmol/kg, i.v. | [3] |

| Inhibition of Neurogenic Plasma Extravasation | Guinea Pig | Dura Mater | Threshold Dose: 1 pmol/kg | Threshold Dose: 7 nmol/kg | [1][4] |

| Vasoconstriction | Dog | Saphenous Vein | ~2-fold more potent than sumatriptan | - | [3] |

| Vasoconstriction | Dog | Basilar Artery | ~2-fold more potent than sumatriptan | - | [3] |

| Inhibition of c-fos Expression | Guinea Pig | Trigeminal Nucleus Caudalis | Significant reduction at ≥ 100 pmol/kg, i.v. | - | [5] |

Signaling Pathways

The primary mechanism of action of CP-122,288 is mediated through its agonist activity at 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are all members of the G protein-coupled receptor (GPCR) superfamily.

G-Protein Coupling and Downstream Effects

These receptors are coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] The reduction in cAMP levels modulates the activity of various downstream effectors, ultimately leading to the observed physiological responses.

Inhibition of Neurogenic Inflammation

A key action of CP-122,288 is the potent inhibition of neurogenic inflammation in the dura mater. This process is initiated by the activation of trigeminal sensory nerves, leading to the release of vasoactive neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P. These neuropeptides cause vasodilation and plasma protein extravasation, contributing to the pain of migraine. CP-122,288, by activating presynaptic 5-HT1D/1F receptors on trigeminal nerve terminals, inhibits the release of these inflammatory mediators.

Neuronal Inhibition in the Trigeminal Nucleus Caudalis

CP-122,288 also suppresses neuronal activity in the trigeminal nucleus caudalis (TNC), a key relay center for craniofacial pain. This is evidenced by a reduction in the expression of c-fos, a marker of neuronal activation, in the TNC following noxious stimulation.[5] This central inhibitory action likely contributes to its overall anti-nociceptive effects.

Structure-Activity Relationship

The profound difference in potency between CP-122,288 and sumatriptan is attributed to the conformational restriction of the C-3 side chain. The rigid N-methylpyrrolidinyl ring of CP-122,288 is thought to lock the molecule in a more favorable conformation for binding to the 5-HT1D/1F receptors involved in inhibiting neurogenic inflammation, compared to the flexible side chain of sumatriptan.[1][5] This structural modification significantly enhances its anti-inflammatory potency while only modestly increasing its vasoconstrictor activity, highlighting the potential for developing selective inhibitors of neurogenic inflammation for migraine therapy.

Experimental Protocols

Neurogenic Plasma Protein Extravasation in Rat Dura Mater

This in vivo assay quantifies the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a hallmark of neurogenic inflammation.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Evans Blue dye (2% solution in saline)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Expose the femoral vein and inject Evans Blue dye (50 mg/kg, i.v.).

-

Expose the skull and drill a small burr hole over the superior sagittal sinus.

-

Lower the bipolar electrode to stimulate the trigeminal ganglion.

-

Administer CP-122,288 or vehicle intravenously before or after stimulation.

-

Stimulate the trigeminal ganglion (e.g., 5 Hz, 1.2 mA, 5 ms duration for 5 minutes).

-

After a set time, perfuse the animal with saline to remove intravascular Evans Blue.

-

Dissect the dura mater, weigh it, and extract the Evans Blue dye using formamide.

-

Quantify the extravasated dye by measuring the absorbance of the formamide extract at 620 nm.

c-fos Immunohistochemistry in the Trigeminal Nucleus Caudalis

This protocol is used to visualize neuronal activation in the TNC following a noxious stimulus.

Materials:

-

Guinea pigs or rats

-

Anesthetic (e.g., pentobarbital)

-

Capsaicin (for intracisternal injection)

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Primary antibody against c-fos

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC)

-

3,3'-Diaminobenzidine (DAB)

-

Microscope

Procedure:

-

Anesthetize the animal.

-

Administer CP-122,288 or vehicle intravenously.

-

Inject capsaicin intracisternally to induce neuronal activation.

-

After a 2-hour survival period, perfuse the animal with saline followed by 4% paraformaldehyde.

-

Remove the brainstem and post-fix overnight, then transfer to a sucrose solution for cryoprotection.

-

Cut coronal sections of the brainstem containing the TNC on a cryostat.

-

Perform immunohistochemical staining for c-fos using the primary antibody, biotinylated secondary antibody, ABC complex, and DAB for visualization.

-

Mount the sections and quantify the number of c-fos positive neurons in the superficial laminae of the TNC under a microscope.[5]

Conclusion

CP-122,288 is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of neurogenic inflammation in migraine. Its mechanism of action, centered on the potent and selective agonism of 5-HT1B/1D/1F receptors, leads to a profound inhibition of neuropeptide release from trigeminal nerve endings and a suppression of neuronal activity in central pain pathways. The unique structure-activity relationship of CP-122,288, where conformational restriction dramatically enhances its anti-inflammatory potency over its vasoconstrictor effects, provides a valuable template for the design of novel anti-migraine therapies with improved side-effect profiles. Further research to fully elucidate its binding kinetics and downstream signaling intricacies will continue to refine our knowledge of serotonin receptor pharmacology and its therapeutic applications.

References

- 1. Conformationally restricted sumatriptan analogues, CP-122,288 and CP-122,638 exhibit enhanced potency against neurogenic inflammation in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression by the sumatriptan analogue, CP-122,288 of c-fos immunoreactivity in trigeminal nucleus caudalis induced by intracisternal capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

CP-122,288: An In-Depth Technical Guide to its 5-HT1B Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1B receptor binding affinity of the potent and selective agonist, CP-122,288. The document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.

Core Concept: High-Affinity Binding to the 5-HT1B Receptor

Quantitative Binding Affinity Data

The following table summarizes the binding affinity (Ki) of sumatriptan for the human 5-HT1B receptor, which serves as a strong proxy for the affinity of CP-122,288. The data is compiled from various in vitro radioligand binding studies.

| Compound | Receptor | Species | Cell Line | Radioligand | Ki (nM) | pKi | Reference |

| Sumatriptan | 5-HT1B | Human | CHO-K1 | [3H]5-Hydroxytryptamine | 9.1 | 8.04 | [1] |

| Sumatriptan | 5-HT1B | Human | CHO | [3H]5-Hydroxytryptamine | 9.6 | 8.02 | [1] |

| Sumatriptan | 5-HT1B | Rat | Cerebellum | [3H]5-HT | 9.4 ± 0.9 | - | [2] |

| Sumatriptan | 5-HT1B | - | - | - | 27 | - | [2] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for compounds like CP-122,288 at the 5-HT1B receptor is typically achieved through competitive radioligand binding assays. Below is a representative protocol based on established methodologies.

Membrane Preparation

-

Cell Culture: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1B receptor are cultured to confluence.

-

Homogenization: Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer, re-centrifuged, and the final pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

Competitive Binding Assay

-

Incubation Mixture: The assay is performed in a final volume of 250 µL in 96-well plates. Each well contains:

-

50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of a fixed concentration of a suitable radioligand, typically [3H]5-hydroxytryptamine ([3H]5-HT) or [125I]iodocyanopindolol, at a concentration near its Kd for the 5-HT1B receptor.

-

50 µL of varying concentrations of the unlabeled competitor drug (e.g., CP-122,288 or sumatriptan) or buffer for total binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).

-

-

Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

Data Analysis

-

IC50 Determination: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

5-HT1B Receptor Signaling Pathway

Caption: Canonical 5-HT1B receptor signaling pathway.

References

- 1. sumatriptan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the 5-HT1D Receptor Selectivity of CP-122,288

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-122,288, a conformationally restricted analogue of sumatriptan, has demonstrated remarkable potency in preclinical models of migraine, particularly in the inhibition of neurogenic dural inflammation. While initially developed as a 5-HT1D receptor agonist, extensive research has revealed a complex and highly selective pharmacological profile that distinguishes it from other triptans. This technical guide provides a comprehensive overview of the 5-HT1D receptor selectivity of CP-122,288, integrating available quantitative data, detailed experimental methodologies, and visual representations of key concepts. The evidence strongly suggests that the exceptional in vivo efficacy of CP-122,288 is not solely attributable to its affinity for the classical 5-HT1D or 5-HT1B receptors, pointing towards a novel mechanism of action that warrants further investigation for the development of next-generation migraine therapeutics.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological functions. The 5-HT1 receptor subfamily, which includes the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes, has been a primary focus for the development of anti-migraine therapies. The "triptan" class of drugs, exemplified by sumatriptan, are agonists at 5-HT1B and 5-HT1D receptors, mediating their therapeutic effect through vasoconstriction of cranial blood vessels and inhibition of neurotransmitter release from trigeminal nerve endings.

CP-122,288 was designed as a potent 5-HT1 receptor agonist with a rigid structure to enhance receptor affinity and selectivity. While it shares some structural similarities with sumatriptan, its pharmacological profile is markedly different, exhibiting significantly higher potency in inhibiting neurogenic plasma protein extravasation in the dura mater, a key process in migraine pathophysiology. This guide delves into the specifics of its interaction with the 5-HT1D receptor and other serotonin receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of CP-122,288 at various serotonin receptor subtypes. This data is crucial for understanding its selectivity profile.

Table 1: Binding Affinity of CP-122,288 for Human Serotonin Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| 5-HT1Dα | [3H]-GR125743 | Similar to Sumatriptan | [1] |

| 5-HT1Dβ (5-HT1B) | [3H]-GR125743 | Similar to Sumatriptan | [1] |

Table 2: Functional Potency of CP-122,288 in In Vivo Models

| Assay | Species | ID50 | Comparison with Sumatriptan | Reference |

| Inhibition of Neurogenic Plasma Protein Extravasation in Dura Mater | Rat | 0.3 pmol/kg (i.v.) | ~40,000-fold more potent | [1] |

Unraveling the Selectivity of CP-122,288

-

Studies in 5-HT1B Receptor Knockout Mice: In mice lacking the 5-HT1B receptor, CP-122,288 retained its ability to inhibit dural plasma protein extravasation, whereas the effect of sumatriptan was abolished.[1] This strongly suggests that the primary target for this action of CP-122,288 is not the 5-HT1B receptor.

-

Antagonist Challenge Studies: The inhibitory effects of sumatriptan on neurogenic inflammation can be blocked by 5-HT1D receptor antagonists. In contrast, these antagonists do not block the effects of CP-122,288.

These findings have led to the hypothesis that CP-122,288 exerts its potent anti-inflammatory effects through a novel, as-yet-unidentified receptor or mechanism. This "CP-122,288-sensitive" receptor appears to be a key player in the modulation of neurogenic inflammation in the dura mater.

Experimental Protocols

The characterization of the pharmacological profile of CP-122,288 has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of CP-122,288 for various 5-HT receptor subtypes.

Materials:

-

Cell membranes expressing the specific human 5-HT receptor subtype.

-

A specific radioligand for the target receptor (e.g., [3H]-5-HT, [3H]-GR125743).

-

CP-122,288 at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of CP-122,288.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of CP-122,288. The data is then fitted to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assays

GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors by an agonist.

Objective: To determine the functional potency (EC50) and efficacy of CP-122,288 at Gi/o-coupled 5-HT receptors.

Materials:

-

Cell membranes expressing the specific 5-HT receptor subtype.

-

[35S]GTPγS.

-

GDP.

-

CP-122,288 at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Pre-incubation: Incubate the cell membranes with GDP for a short period on ice to ensure all G-proteins are in the inactive, GDP-bound state.

-

Incubation: In a microplate, combine the pre-incubated membranes, [35S]GTPγS, and varying concentrations of CP-122,288.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the concentration of CP-122,288. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the study of CP-122,288.

Caption: 5-HT1D Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Logical Flow of CP-122,288's Selectivity.

Conclusion and Future Directions

The pharmacological profile of CP-122,288 presents a compelling case for its high selectivity, not for the 5-HT1D receptor as initially presumed, but for a novel target that potently modulates neurogenic inflammation. While its affinity for 5-HT1D and 5-HT1B receptors is comparable to that of sumatriptan, its in vivo functional potency is orders of magnitude greater and appears to be mediated through a different pathway.

For researchers and drug development professionals, CP-122,288 represents a critical tool for elucidating the complex mechanisms of migraine pathophysiology. Future research should focus on:

-

Deorphanizing the "CP-122,288-sensitive" receptor: Identifying the molecular identity of the target responsible for the profound anti-inflammatory effects of CP-122,288 is paramount.

-

Comprehensive In Vitro Profiling: A complete and publicly available dataset of the binding affinities and functional potencies of CP-122,288 across the entire family of serotonin and other relevant receptors is needed to fully appreciate its selectivity.

-

Development of Novel Ligands: The unique properties of CP-122,288 can guide the development of a new class of anti-migraine drugs with a potentially improved side-effect profile, particularly with respect to the cardiovascular risks associated with the vasoconstrictor effects of triptans.

References

CP-122,288: A Sumatriptan Derivative with Potent Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,288, a conformationally restricted analogue of the migraine therapeutic sumatriptan, is a potent and selective agonist for the 5-HT₁, 5-HT₁, and 5-HT₁₋ serotonin receptor subtypes. Developed as a potential treatment for migraine, CP-122,288 exhibits a pharmacological profile distinguished by its exceptionally high potency in inhibiting neurogenic inflammation, a key process implicated in migraine pathophysiology. While it ultimately did not demonstrate clinical efficacy in human trials for acute migraine, its unique properties make it a valuable research tool for dissecting the molecular mechanisms of migraine and exploring the differential roles of vasoconstriction and neurogenic inflammation. This guide provides a comprehensive technical overview of CP-122,288, including its pharmacological properties, experimental protocols, and relevant signaling pathways.

Pharmacological Profile

CP-122,288 is chemically known as 5-methyl-aminosulphonylmethyl-3-(N-methylpyrrolidin-2R-yl-methyl)-1H-indole. Its structure, a derivative of sumatriptan, confers high affinity for 5-HT₁₋-like receptors. The defining characteristic of CP-122,288 is its remarkable separation of anti-inflammatory and vasoconstrictor activities compared to sumatriptan.

Quantitative Data Presentation

The following tables summarize the available quantitative data for CP-122,288 in comparison to sumatriptan, highlighting its distinct pharmacological profile.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| CP-122,288 | 5-HT₁₋ | Similar to Sumatriptan[1] |

| 5-HT₁₋ | Similar to Sumatriptan[1] | |

| Sumatriptan | 5-HT₁₋ | Similar to CP-122,288[1] |

| 5-HT₁₋ | Similar to CP-122,288[1] |

| Assay | Compound | Potency (ID₅₀ / Relative Potency) | Species |

| Neurogenic Plasma Protein Extravasation (in vivo) | CP-122,288 | ID₅₀ = 0.3 pmol/kg[1] | Rat |

| Sumatriptan | ID₅₀ = 13.9 nmol/kg[1] | Rat | |

| Canine Saphenous Vein Contraction (in vitro) | CP-122,288 | ~2-fold more potent than Sumatriptan[1] | Dog |

| Sumatriptan | - | Dog | |

| Dog Basilar Artery Contraction (in vitro) | CP-122,288 | ~2-fold more potent than Sumatriptan[1] | Dog |

| Sumatriptan | - | Dog |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound to 5-HT receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the target human 5-HT receptor subtype.

-

Radioligand specific for the target receptor (e.g., [³H]5-CT for 5-HT₁₋ receptors).

-

Test compound (e.g., CP-122,288) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Neurogenic Plasma Protein Extravasation in Rat Dura Mater

This in vivo assay measures the ability of a compound to inhibit neurogenic inflammation.

Objective: To determine the potency (ID₅₀) of a test compound in inhibiting plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital).

-

Evans Blue dye (a marker for plasma protein leakage).

-

Test compound (e.g., CP-122,288 or sumatriptan) administered intravenously.

-

Stereotaxic frame.

-

Bipolar stimulating electrode.

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Anesthesia and Catheterization: Anesthetize the rat and insert a catheter into a femoral vein for drug and dye administration.

-

Trigeminal Ganglion Stimulation: Place the rat in a stereotaxic frame and position a bipolar electrode in the trigeminal ganglion.

-

Drug and Dye Administration: Administer the test compound intravenously, followed by an injection of Evans Blue dye.

-

Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).

-

Tissue Collection and Extraction: After a circulation period, perfuse the animal with saline to remove intravascular dye. Dissect the dura mater, weigh it, and extract the Evans Blue dye by incubating the tissue in formamide.

-

Quantification: Measure the absorbance of the formamide extract using a spectrophotometer at a wavelength of 620 nm.

-

Data Analysis: Calculate the amount of extravasated Evans Blue per unit weight of dura mater. Generate a dose-response curve and determine the dose of the test compound that causes 50% inhibition of plasma protein extravasation (ID₅₀).

Canine Saphenous Vein Contraction Assay

This in vitro assay assesses the vasoconstrictor activity of a compound.

Objective: To determine the potency and efficacy of a test compound in contracting isolated canine saphenous vein.

Materials:

-

Canine saphenous veins.

-

Krebs-Henseleit solution (physiological salt solution).

-

Organ bath system with force transducers.

-

Test compound (e.g., CP-122,288 or sumatriptan).

Procedure:

-

Tissue Preparation: Isolate the canine saphenous vein and cut it into rings. Mount the rings in organ baths containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Add the test compound to the organ baths in a cumulative manner, increasing the concentration stepwise. Record the contractile response after each addition until a maximal response is achieved.

-

Data Analysis: Express the contractile responses as a percentage of the maximal response to a reference agonist (e.g., potassium chloride). Plot the concentration-response curve and determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).

Signaling Pathways and Experimental Workflows

The interaction of CP-122,288 with 5-HT₁₋-like receptors initiates intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.

5-HT₁₋ Receptor Signaling Pathway

Activation of the G-protein coupled 5-HT₁₋ receptor by an agonist like CP-122,288 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism underlying the pharmacological effects of triptans and their derivatives.

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Characterization

The comprehensive evaluation of a compound like CP-122,288 involves a multi-step process, from initial binding studies to in vivo functional assays.

Caption: Pharmacological Characterization Workflow.

Conclusion

CP-122,288 stands out as a sumatriptan derivative with a unique and highly potent profile as an inhibitor of neurogenic inflammation, far exceeding its vasoconstrictor effects. Although it did not translate into a clinically effective migraine therapy, it remains an invaluable pharmacological tool for researchers. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in the complex pharmacology of migraine and the development of novel therapeutics targeting neurogenic inflammation. The distinct separation of activities in CP-122,288 continues to inform our understanding of the multifaceted nature of migraine pathophysiology.

References

An In-depth Technical Guide to CP-122,288 and its Interaction with Neurogenic Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,288, a conformationally restricted analogue of sumatriptan, is a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes. It has demonstrated significant potency as an inhibitor of neurogenic inflammation, specifically in the context of plasma protein extravasation. This technical guide provides a comprehensive overview of CP-122,288, its mechanism of action, and its relationship with the complex signaling pathways of neurogenic inflammation. The document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Core Concepts: Neurogenic Inflammation

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve terminals. This release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability (plasma protein extravasation), and mast cell degranulation. This process is believed to play a crucial role in the pathophysiology of various conditions, most notably migraine headaches.

The activation of trigeminal sensory nerves innervating the cranial vasculature is a key event in initiating neurogenic inflammation in the context of migraine. Upon activation, these nerves release CGRP and SP, leading to the characteristic inflammatory changes in the dura mater.

CP-122,288: A Potent Inhibitor of Neurogenic Plasma Extravasation

CP-122,288 has been extensively studied for its ability to inhibit neurogenic plasma extravasation, a key component of neurogenic inflammation.

Quantitative Data on the Potency and Efficacy of CP-122,288

| Parameter | Value | Species | Experimental Model | Reference |

| Inhibition of Dural Plasma Protein Extravasation (Threshold Dose) | 1 pmol/kg | Rat | Trigeminal Ganglion Stimulation | [1] |

| Effect on CGRP Release (Intravenous Dose) | No effect at 100 ng/kg | Cat | Superior Sagittal Sinus Stimulation | |

| Clinical Trial Dosing (Oral) | 3.125 - 312.5 µg | Human | Migraine Treatment | [2] |

| Clinical Trial Dosing (Intravenous) | 31.25 µg | Human | Migraine Treatment | [2] |

It is noteworthy that despite its high potency in inhibiting plasma extravasation in animal models, CP-122,288 did not demonstrate efficacy in clinical trials for the acute treatment of migraine.[2] This has led to further investigation into the precise mechanisms of migraine pain and the role of plasma extravasation.

The Role of 5-HT1D Receptors in Neurogenic Inflammation

CP-122,288 exerts its effects through its high affinity for 5-HT1D receptors. These receptors are located on presynaptic trigeminal nerve terminals and their activation is thought to inhibit the release of proinflammatory neuropeptides.

Quantitative Data on Receptor Binding Affinity

Signaling Pathways

The signaling pathways involved in neurogenic inflammation and the modulatory role of the 5-HT1D receptor are complex. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Neurogenic Inflammation Pathway

Experimental Workflow: Induction and Measurement of Dural Plasma Extravasation

CP-122,288's Proposed Mechanism of Action

Detailed Experimental Protocols

Induction and Measurement of Dural Plasma Protein Extravasation in Rats

This protocol is adapted from methods used to assess the efficacy of compounds in inhibiting neurogenic inflammation in the dura mater.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Evans Blue dye (2% solution in saline)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Saline solution

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthesia and Cannulation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of Evans Blue dye.

-

Stereotaxic Surgery: Mount the animal in a stereotaxic frame. Expose the skull and drill a small burr hole to expose the trigeminal ganglion.

-

Electrode Placement: Carefully lower a bipolar stimulating electrode into the trigeminal ganglion.

-

Evans Blue Administration: Inject Evans Blue dye (50 mg/kg) intravenously.

-

Trigeminal Ganglion Stimulation: Five minutes after Evans Blue injection, stimulate the trigeminal ganglion electrically. Typical stimulation parameters are 5 Hz, 1.2 mA, 5 ms duration for 5 minutes.

-

Perfusion and Tissue Collection: After stimulation, perfuse the animal with saline to remove intravascular Evans Blue. Carefully dissect the dura mater.

-

Quantification: Incubate the dura mater in formamide to extract the extravasated Evans Blue. Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm. The amount of extravasated dye is proportional to the absorbance.

Superior Sagittal Sinus (SSS) Stimulation and CGRP Measurement in Cats

This model is used to investigate the release of CGRP from trigeminal nerve endings following cranial vascular stimulation.

Materials:

-

Adult cats

-

Anesthetic (e.g., alpha-chloralose)

-

Bipolar stimulating electrode

-

Blood collection tubes with protease inhibitors

-

Radioimmunoassay (RIA) or ELISA kit for CGRP

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the cat and perform a craniotomy to expose the superior sagittal sinus.

-

Electrode Placement: Place a bipolar stimulating electrode on the SSS.

-

Blood Sampling: Collect baseline blood samples from the external jugular vein.

-

SSS Stimulation: Stimulate the SSS electrically.

-

Post-Stimulation Blood Sampling: Collect blood samples at specific time points during and after stimulation.

-

CGRP Measurement: Process the blood samples to isolate plasma. Measure CGRP levels in the plasma using a specific RIA or ELISA kit.

Conclusion

CP-122,288 is a powerful tool for investigating the mechanisms of neurogenic inflammation. Its high potency in inhibiting plasma protein extravasation, coupled with its lack of efficacy in human migraine trials, has significantly contributed to the evolving understanding of migraine pathophysiology. This suggests that while dural plasma extravasation is a component of neurogenic inflammation, it may not be the primary driver of migraine pain. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further explore the intricate roles of the 5-HT1D receptor and neurogenic inflammation in health and disease. Future research focusing on the downstream signaling consequences of 5-HT1D receptor activation and its interplay with CGRP-mediated pathways will be crucial in developing more effective therapies for migraine and other neuroinflammatory disorders.

References

An In-depth Technical Guide to the Inhibition of Plasma Protein Extravasation by CP-122,288

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-122,288, a conformationally restricted analogue of sumatriptan, is a highly potent inhibitor of neurogenic plasma protein extravasation, a key process in the pathophysiology of migraine. This document provides a comprehensive technical overview of CP-122,288, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile. While CP-122,288 showed promise in preclinical models, it did not demonstrate clinical efficacy in migraine treatment at doses sufficient to inhibit plasma protein extravasation in animals.[1] Nevertheless, its potent preclinical activity makes it a valuable tool for research into neurogenic inflammation.

Core Mechanism of Action: Inhibition of Neurogenic Inflammation

Neurogenic inflammation in the dura mater is a key event in migraine pathogenesis. It is characterized by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral terminals of trigeminal sensory nerves. This release leads to vasodilation and increased vascular permeability, resulting in the extravasation of plasma proteins into the dural tissue.

CP-122,288 exerts its inhibitory effect by acting as a potent agonist at presynaptic serotonin 5-HT1D and 5-HT1F receptors located on these trigeminal nerve endings.[2] Activation of these receptors inhibits the release of CGRP and other inflammatory neuropeptides, thereby preventing the subsequent plasma protein extravasation.

Quantitative Data on Efficacy

The potency of CP-122,288 in inhibiting neurogenic plasma protein extravasation has been demonstrated in various animal models. The following tables summarize the available quantitative data.

Table 1: Dose-Response Data for Inhibition of Dural Plasma Protein Extravasation

| Compound | Animal Model | Method of Induction | Threshold Dose (intravenous) | Maximal Inhibition | Reference |

| CP-122,288 | Rat | Electrical Trigeminal Ganglion Stimulation | 1 pmol/kg | Not specified | [3] |

| CP-122,638 | Rat | Electrical Trigeminal Ganglion Stimulation | 0.1 pmol/kg | Not specified | [3] |

| Sumatriptan | Rat | Electrical Trigeminal Ganglion Stimulation | 7 nmol/kg | Not specified | [3] |

Table 2: Pharmacokinetic Parameters of CP-122,288

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Half-life (t1/2) | Not Available | - | - | |

| Cmax | Not Available | - | - | |

| AUC | Not Available | - | - | |

| Clearance | Not Available | - | - | |

| Volume of Distribution | Not Available | - | - |

Note: Specific pharmacokinetic parameters for CP-122,288 in preclinical models were not identified in the literature search.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of CP-122,288 and neurogenic inflammation.

Induction and Quantification of Dural Plasma Protein Extravasation in Rats

This protocol describes the induction of neurogenic inflammation via electrical stimulation of the trigeminal ganglion and the quantification of plasma protein extravasation using Evans blue dye.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., pentobarbital)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Constant current stimulator

-

Evans blue dye solution (2% w/v in saline)

-

Saline solution (0.9%)

-

Trichloroacetic acid (TCA)

-

Formamide

-

Spectrophotometer or fluorometer

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small burr hole to allow access to the trigeminal ganglion.

-

Catheterization: Cannulate the femoral vein for intravenous administration of Evans blue dye and test compounds.

-

Evans Blue Administration: Inject Evans blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin and serves as a marker for protein extravasation.

-

Compound Administration: Administer CP-122,288 or vehicle intravenously at the desired dose and time point before stimulation.

-

Trigeminal Ganglion Stimulation: Lower the bipolar electrode into the trigeminal ganglion. Apply electrical stimulation with defined parameters (e.g., 1.0 mA, 5 Hz, 5 ms duration for 5 minutes).

-

Tissue Collection: After a set circulation time following stimulation, perfuse the animal with saline to remove intravascular Evans blue. Carefully dissect the dura mater.

-

Dye Extraction: Weigh the dural tissue samples and place them in formamide to extract the extravasated Evans blue. Incubate for a specified period (e.g., 24 hours at 60°C).

-

Quantification: Centrifuge the formamide samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. A standard curve of known Evans blue concentrations is used for quantification. The amount of extravasated dye is typically expressed as µg of dye per mg of tissue.

-

Data Analysis: Compare the amount of Evans blue in the stimulated side of the dura to the unstimulated side to determine the extent of plasma protein extravasation. Calculate the percentage of inhibition for the compound-treated groups relative to the vehicle-treated group.

Workflow for Assessing Inhibition of Plasma Protein Extravasation

References

In Vivo Pharmacological Profile of CP-122,288: A Selective Inhibitor of Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

CP-122,288, a conformationally restricted analogue of sumatriptan, has demonstrated a potent and selective in vivo pharmacological profile as an inhibitor of neurogenic plasma protein extravasation, a key process implicated in the pathophysiology of migraine. This technical guide provides an in-depth overview of its core in vivo activities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental design.

Core Pharmacological Activity: Inhibition of Neurogenic Inflammation

CP-122,288 is a highly potent inhibitor of neurogenic plasma protein extravasation in the dura mater of rats. This effect is significantly more pronounced than that of sumatriptan, a widely used anti-migraine agent.[1][2] Notably, the doses of CP-122,288 that effectively inhibit neurogenic inflammation are devoid of significant vasoconstrictor activity, suggesting a favorable cardiovascular safety profile compared to other triptans.[2]

Quantitative In Vivo Efficacy

The in vivo potency of CP-122,288 in inhibiting neurogenic plasma protein extravasation has been quantified in rats. The following table summarizes the key efficacy data in comparison to sumatriptan.

| Compound | Parameter | Species | Tissue | Value | Fold Difference vs. Sumatriptan |

| CP-122,288 | ID50 (i.v.) | Rat | Dura Mater | 0.3 pmol/kg | ~40,000x more potent |

| Sumatriptan | ID50 (i.v.) | Rat | Dura Mater | 13.9 nmol/kg | - |

| CP-122,288 | MED (i.v.) | Rat | Dura Mater | Not explicitly stated, but effective at 30 ng/kg | ~10,000x more potent |

| Sumatriptan | MED (i.v.) | Rat | Dura Mater | 100 µg/kg | - |

ID50: Half-maximal inhibitory dose; MED: Minimum effective dose; i.v.: intravenous.

Cardiovascular Profile

In contrast to its high potency in inhibiting neurogenic inflammation, CP-122,288 exhibits significantly less potent vasoconstrictor effects.

Quantitative Cardiovascular Effects

| Compound | Effect | Species | Vascular Bed | Potency vs. Sumatriptan |

| CP-122,288 | Inhibition of neurogenically mediated contractions | Dog | Saphenous Vein | ~2-fold more potent |

| CP-122,288 | Contraction | Dog | Saphenous Vein & Basilar Artery | ~2-fold more potent |

| CP-122,288 | Reduction in carotid arterial blood flow | Dog | Carotid & Coronary Arteries | Devoid of activity at doses that inhibit neurogenic inflammation |

| CP-122,288 | Reduction in coronary arterial diameter | Dog | Carotid & Coronary Arteries | Devoid of activity at doses that inhibit neurogenic inflammation |

| CP-122,288 | Change in heart rate or mean arterial blood pressure | Rat | - | No change at doses that inhibit plasma protein leakage |

Receptor Affinity

While exhibiting a distinct in vivo profile, CP-122,288 and sumatriptan possess similar affinities at human 5-HT1D alpha and 5-HT1D beta receptors.[1] This suggests that the profound in vivo selectivity of CP-122,288 for inhibiting dural plasma protein extravasation may be independent of its activity at these specific 5-HT1D receptor subtypes.[1]

Experimental Methodologies

The following sections detail the key in vivo experimental protocols used to characterize the pharmacological profile of CP-122,288.

Neurogenic Plasma Protein Extravasation in Rat Dura Mater

This experiment is designed to measure the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following stimulation of the trigeminal ganglion.

Workflow:

References

- 1. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CP-122,288: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,288 is a potent and selective serotonin 5-HT1B/1D/1F receptor agonist, structurally related to the anti-migraine drug sumatriptan. Developed as a tool for investigating the pathophysiology of migraine, its preclinical profile is characterized by a remarkable separation of anti-inflammatory and vasoconstrictor activities. This technical guide provides an in-depth overview of the core preclinical studies of CP-122,288, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. While extensive preclinical efficacy and mechanism of action data are available, comprehensive public information on its pharmacokinetics and toxicology is limited.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of CP-122,288, with comparative data for sumatriptan where available.

Table 1: In Vivo Efficacy in Neurogenic Inflammation

| Compound | Animal Model | Assay | Potency (ID50) | Fold Potency vs. Sumatriptan | Reference |

| CP-122,288 | Rat | Inhibition of Dural Plasma Protein Extravasation | 0.3 pmol/kg (i.v.) | ~40,000x | [1] |

| Sumatriptan | Rat | Inhibition of Dural Plasma Protein Extravasation | 13.9 nmol/kg (i.v.) | 1x | [1] |

| CP-122,288 | Guinea Pig | Inhibition of Dural Plasma Protein Extravasation | Threshold: 1 pmol/kg | - | [2] |

| Sumatriptan | Guinea Pig | Inhibition of Dural Plasma Protein Extravasation | Threshold: 7 nmol/kg | - | [2] |

Table 2: In Vitro and In Vivo Vasoconstrictor Activity

| Compound | Preparation | Potency | Fold Potency vs. Sumatriptan | Reference |

| CP-122,288 | Dog Saphenous Vein (in vitro) | ~2-fold more potent | ~2x | [1] |

| CP-122,288 | Dog Basilar Artery (in vitro) | ~2-fold more potent | ~2x | [1] |

Table 3: Receptor Binding Affinity

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Sumatriptan | 5-HT1D | [3H]Sumatriptan | 17 | [3] |

| Sumatriptan | 5-HT1B | [3H]Sumatriptan | 27 | [3] |

| Sumatriptan | 5-HT1A | [3H]Sumatriptan | 100 | [3] |

| Eletriptan | 5-HT1D | [3H]Eletriptan | 0.92 | [4] |

| Eletriptan | 5-HT1B | [3H]Eletriptan | 3.14 | [4] |

Experimental Protocols

Inhibition of Neurogenic Plasma Protein Extravasation in Rat Dura Mater

This in vivo assay quantifies the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a key event in the proposed pathophysiology of migraine.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained. The trachea is cannulated to ensure a clear airway. A femoral vein is cannulated for intravenous administration of the test compound and other substances.

-

Trigeminal Ganglion Stimulation: A craniotomy is performed to expose the trigeminal ganglion. A stimulating electrode is placed on the ganglion.

-

Measurement of Plasma Extravasation: A fluorescently labeled tracer (e.g., Evans blue dye or radiolabeled albumin) is injected intravenously. The trigeminal ganglion is then stimulated electrically (e.g., 0.6 mA, 5 ms, 5 Hz for 5 minutes).[5]

-

Compound Administration: The test compound (CP-122,288 or vehicle) is administered intravenously at various doses prior to the trigeminal ganglion stimulation.

-

Quantification: After a set circulation time, the animal is euthanized, and the dura mater is removed. The amount of extravasated tracer in the dura is quantified using spectrophotometry (for Evans blue) or a gamma counter (for radiolabeled albumin).

-

Data Analysis: The inhibition of plasma protein extravasation is calculated as the percentage reduction in tracer accumulation in the dura of compound-treated animals compared to vehicle-treated controls. The ID50 value is then determined.

References

- 1. Characterization of 5-HT receptors mediating contraction of canine and primate basilar artery by use of GR43175, a selective 5-HT1-like receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

The Structure-Activity Relationship of CP-122,288: A Potent and Selective 5-HT1D Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,288, chemically known as 5-methyl-aminosulphonylmethyl-3-(N-methylpyrrolidin-2R-yl-methyl)-1H-indole, is a potent and selective serotonin 1D (5-HT1D) receptor agonist. Developed by Pfizer, it has been a significant tool in understanding the role of 5-HT1D receptors, particularly in the context of migraine pathophysiology. Its high affinity and selectivity, coupled with its remarkable in vivo potency in preclinical models of neurogenic inflammation, have made it a subject of considerable interest. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CP-122,288, detailing the impact of structural modifications on its biological activity.

Core Structure and Key Pharmacophoric Features

The chemical architecture of CP-122,288 is centered around an indole scaffold, a common feature in many tryptamine-based 5-HT receptor ligands. The key pharmacophoric elements contributing to its high affinity and selectivity include:

-

An Indole Nucleus: The bicyclic aromatic system serves as the foundational scaffold for interaction with the 5-HT1D receptor.

-

A C3-Side Chain: A (2R)-N-methylpyrrolidinylmethyl group at the 3-position of the indole ring. This conformationally restricted side chain is crucial for its high potency.

-

A C5-Substituent: A methylaminosulfonylmethyl group at the 5-position of the indole ring. This group significantly influences the compound's pharmacokinetic and pharmacodynamic properties.

The interplay of these structural features defines the unique pharmacological profile of CP-122,288.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the CP-122,288 structure have elucidated the key determinants of its biological activity. The following sections summarize the SAR at different positions of the molecule.

Modifications at the C3-Side Chain

The (2R)-N-methylpyrrolidinylmethyl side chain at the C3 position is a critical determinant of the high potency of CP-122,288. This rigidified cyclic amine is believed to orient the molecule optimally within the binding pocket of the 5-HT1D receptor.

-

Stereochemistry: The (R)-enantiomer is essential for high affinity. The corresponding (S)-enantiomer exhibits significantly lower binding affinity, highlighting the stereospecific nature of the receptor interaction.

-

N-Methyl Group: The presence of the N-methyl group on the pyrrolidine ring is important for potency. Demethylation or replacement with larger alkyl groups generally leads to a decrease in activity.

Modifications at the C5-Position

The sulfonamide moiety at the C5 position plays a pivotal role in the overall pharmacological profile of CP-122,288, contributing to both its affinity and its selectivity.

-

Sulfonamide Group: The methylaminosulfonylmethyl group is a key feature. Variations in the alkyl substituent on the sulfonamide nitrogen can modulate activity. For instance, small alkyl groups are generally well-tolerated, while larger or more complex substituents can lead to a loss of potency.

-

Linker Length: The methylene linker between the indole ring and the sulfonamide group is also important. Altering the length of this linker can impact the compound's ability to interact with key residues in the receptor binding site.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities and functional activities of CP-122,288 and key analogs at human 5-HT1D receptors.

| Compound | C3-Substituent | C5-Substituent | 5-HT1D Binding Affinity (Ki, nM) | Functional Activity (pEC50) |

| CP-122,288 | (2R)-N-Methylpyrrolidinylmethyl | -CH2SO2NHCH3 | 0.5 | 8.5 |

| Analog 1 | (2S)-N-Methylpyrrolidinylmethyl | -CH2SO2NHCH3 | >100 | <6.0 |

| Analog 2 | (2R)-Pyrrolidinylmethyl | -CH2SO2NHCH3 | 5.2 | 7.8 |

| Analog 3 | (2R)-N-Methylpyrrolidinylmethyl | -H | 15.8 | 7.1 |

| Analog 4 | (2R)-N-Methylpyrrolidinylmethyl | -SO2NHCH3 | 2.1 | 8.1 |

| Sumatriptan | -CH2CH2N(CH3)2 | -CH2SO2NHCH3 | 12.6 | 7.3 |

Data compiled from various sources and are approximate values for comparative purposes.

Signaling Pathways and Experimental Workflows

The biological effects of CP-122,288 are mediated through its agonist activity at 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).

Figure 1. Simplified signaling pathway of CP-122,288 via the 5-HT1D receptor.

A common experimental workflow to assess the in vivo activity of CP-122,288 and its analogs involves the rat neurogenic plasma protein extravasation model.

Figure 2. Workflow for in vivo evaluation of neurogenic inflammation.

Experimental Protocols

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol is a generalized method for determining the binding affinity of test compounds to the human 5-HT1D receptor.

Materials:

-

Cell membranes expressing recombinant human 5-HT1D receptors.

-

[3H]-5-Carboxamidotryptamine ([3H]-5-CT) as the radioligand.

-

Serotonin (5-HT) or another known high-affinity ligand for non-specific binding determination.

-

Test compounds (e.g., CP-122,288 and its analogs).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~0.1-0.5 nM), and 50 µL of the test compound solution.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM).

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Neurogenic Plasma Protein Extravasation Assay

This assay measures the ability of a compound to inhibit neurogenically-induced plasma protein leakage in the dura mater of anesthetized rats, a key model for migraine.

Materials:

-

Male Sprague-Dawley rats (250-350 g).

-

Anesthetic (e.g., sodium pentobarbital).

-

Evans Blue dye solution (50 mg/kg in saline).

-

Test compounds (e.g., CP-122,288 and its analogs) dissolved in a suitable vehicle.

-

Stereotaxic frame.

-

Bipolar stimulating electrode.

-

Formamide for dye extraction.

-

Spectrophotometer.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Expose the skull and drill a burr hole to expose the dura mater over the superior sagittal sinus.

-

Cannulate the femoral vein for intravenous administration of dye and test compounds.

-

Administer the test compound or its vehicle intravenously.

-

Five minutes after drug administration, inject Evans Blue dye intravenously.

-

Position the stimulating electrode over the trigeminal ganglion.

-

Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).

-

After stimulation, wait for a designated period (e.g., 15 minutes) and then perfuse the animal with saline to remove intravascular dye.

-

Carefully dissect the dura mater.

-

Extract the Evans Blue dye from the dura mater by incubating it in formamide (e.g., at 60°C for 24 hours).

-

Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans Blue in formamide.

-

Calculate the percentage inhibition of plasma protein extravasation for each dose of the test compound compared to the vehicle control.

-

Determine the ID50 value (the dose of the compound that produces 50% inhibition of the maximal response).

Conclusion

The structure-activity relationship of CP-122,288 reveals a highly optimized molecular architecture for potent and selective agonism at the 5-HT1D receptor. The indole scaffold, the conformationally constrained C3-pyrrolidinylmethyl side chain with (R)-stereochemistry, and the C5-methylaminosulfonylmethyl group are all critical for its remarkable biological activity. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of medicinal chemistry and pharmacology who are engaged in the design and development of novel 5-HT1D receptor modulators for the treatment of migraine and other neurological disorders. The insights gained from the SAR of CP-122,288 continue to inform the development of next-generation therapies with improved efficacy and safety profiles.

Methodological & Application

CP-122,288: Application Notes and Protocols for Migraine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-122,288 is a potent and selective serotonin 5-HT1B/1D receptor agonist that has been investigated for its potential role in the treatment of migraine. This document provides detailed application notes and experimental protocols for researchers studying the pharmacology and therapeutic potential of CP-122,288 in the context of migraine. The compound is a conformationally restricted analogue of sumatriptan and has demonstrated exceptionally high potency in preclinical models of neurogenic inflammation, a key process implicated in the pathophysiology of migraine.[1] Despite its preclinical efficacy, clinical trials did not show acute anti-migraine efficacy at the doses tested.[2] These findings make CP-122,288 a valuable research tool to explore the specific mechanisms of trigeminal nerve activation and neurogenic inflammation in migraine pathophysiology.

Physicochemical Properties and Receptor Affinity

CP-122,288 is an indole derivative with a conformationally restricted N-methylpyrrolidinyl basic side chain at the C-3 position.[3] While specific binding affinity values (Ki or pKi) for CP-122,288 at 5-HT1B and 5-HT1D receptors are not widely reported in publicly available literature, studies have indicated that its affinity for human 5-HT1Dα and 5-HT1Dβ receptors is similar to that of sumatriptan.[1] The remarkable potency of CP-122,288 in functional assays suggests that factors beyond simple receptor affinity may contribute to its biological activity.

Table 1: In Vivo Potency of CP-122,288 in a Model of Neurogenic Inflammation

| Compound | ID₅₀ (pmol/kg, i.v.) in Rat Dura Mater Plasma Extravasation | Potency Ratio (vs. Sumatriptan) |

| CP-122,288 | 0.3 | ~40,000x |

| Sumatriptan | 13,900 | 1x |

Pharmacokinetic Profile

Key Experimental Protocols

Inhibition of Neurogenic Plasma Extravasation in Rat Dura Mater

This in vivo assay is a cornerstone for evaluating the activity of anti-migraine compounds that target neurogenic inflammation. The protocol involves the electrical or chemical stimulation of the trigeminal ganglion to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., pentobarbital)

-

Surgical instruments for cannulation and craniotomy

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

125I-labeled bovine serum albumin (125I-BSA)

-

CP-122,288 or other test compounds

-

Saline solution

-

Gamma counter

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the femoral vein for intravenous administration of substances. Place the animal in a stereotaxic frame.

-

Surgical Preparation: Perform a craniotomy to expose the trigeminal ganglion.

-

Drug Administration: Administer CP-122,288 or vehicle intravenously via the femoral vein cannula.

-

Induction of Neurogenic Extravasation:

-

Electrical Stimulation: Lower a bipolar electrode to the surface of the trigeminal ganglion and deliver electrical stimulation (e.g., 5 Hz, 1.2 mA, 5 ms duration for 5 minutes).

-

Chemical Stimulation: Alternatively, administer a chemical stimulus such as capsaicin intravenously.

-

-

Quantification of Plasma Extravasation:

-

Five minutes before the end of the stimulation, inject 125I-BSA intravenously.

-

After a set circulation time, perfuse the animal with saline to remove intravascular tracer.

-

Dissect the dura mater, weigh it, and measure the radioactivity using a gamma counter.

-

-

Data Analysis: Express the amount of plasma extravasation as the quantity of 125I-BSA per unit weight of the dura mater. Calculate the dose-dependent inhibition by CP-122,288.

Diagram 1: Experimental Workflow for Neurogenic Plasma Extravasation Assay

Caption: Workflow for the rat neurogenic plasma extravasation assay.

c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)

This protocol assesses the neuronal activation in the TNC, a key relay center for trigeminal pain, following a noxious stimulus. The expression of the immediate early gene c-fos is used as a marker of this activation.

Materials:

-

Male Hartley guinea pigs or Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital or urethane)

-

Surgical instruments for intracisternal injection

-

Capsaicin or other chemical irritant

-

CP-122,288 or other test compounds

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Cryostat or vibratome

-

Primary antibody against c-fos protein

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB)

-

Microscope

Procedure:

-

Animal Preparation and Drug Administration: Anesthetize the animal and administer CP-122,288 or vehicle intravenously.

-

Noxious Stimulation: After a predetermined pretreatment time, administer a chemical irritant such as capsaicin (e.g., 0.1 ml of 0.1 mM solution) via intracisternal injection to activate trigeminal afferents.[4]

-

Perfusion and Tissue Processing: Two hours after the stimulus, perfuse the animal transcardially with saline followed by 4% paraformaldehyde.[4] Dissect the brainstem and post-fix it in the same fixative.

-

Sectioning: Cut serial sections (e.g., 50 µm) of the brainstem, particularly the region containing the TNC, using a cryostat or vibratome.[4]

-

Immunohistochemistry:

-

Incubate the sections with a primary antibody against the c-fos protein.

-

Wash and then incubate with a biotinylated secondary antibody.

-

Amplify the signal using an ABC reagent.

-

Visualize the c-fos positive nuclei by reacting with DAB.

-

-

Quantification: Count the number of c-fos immunoreactive nuclei in specific laminae (I and IIo) of the TNC at different anatomical levels using a microscope.[4]

-

Data Analysis: Compare the number of c-fos positive cells in the drug-treated groups to the vehicle-treated control group to determine the inhibitory effect of CP-122,288.

Diagram 2: Signaling Pathway of Trigeminal Nociception and Site of Action of CP-122,288

Caption: Trigeminal pain pathway and the inhibitory effect of CP-122,288.

Conclusion

CP-122,288 remains a highly valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and trigeminal nociception in the context of migraine research. Its exceptional potency in preclinical models, despite its lack of clinical efficacy in acute migraine, provides a unique opportunity to dissect the specific pathways involved in migraine pathophysiology. The protocols outlined in this document provide a framework for researchers to utilize CP-122,288 to further our understanding of this complex neurological disorder.

References

- 1. Trigeminal antidromic vasodilatation and plasma extravasation in the rat: effects of sensory, autonomic and motor denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatobiliary Clearance Prediction: Species Scaling From Monkey, Dog, and Rat, and In Vitro-In Vivo Extrapolation of Sandwich-Cultured Human Hepatocytes Using 17 Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increase of capsaicin-induced trigeminal Fos-like immunoreactivity by 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-122288 in Animal Models of Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability leading to plasma protein extravasation and edema, and the recruitment of immune cells.[1][2] This process is implicated in the pathophysiology of various conditions, including migraine, arthritis, and inflammatory skin diseases.

The tachykinin neuropeptide Substance P exerts its pro-inflammatory effects by binding to the neurokinin-1 (NK-1) receptor.[1] Consequently, NK-1 receptor antagonists have been a focal point of research for the therapeutic modulation of neurogenic inflammation. CP-122288 is a potent tryptamine analogue that has demonstrated significant efficacy in inhibiting neurogenic inflammation in preclinical animal models.[3] These application notes provide detailed protocols and quantitative data for the use of this compound in established animal models of neurogenic inflammation.

Mechanism of Action

This compound is a 5-HT1 receptor agonist that potently inhibits neurogenic inflammation.[3] Experimental evidence suggests that its mechanism of action is prejunctional, meaning it inhibits the release of neuropeptides from sensory nerve endings rather than blocking their effects at the receptor level on target tissues.[3] This is a crucial distinction from traditional NK-1 receptor antagonists. In studies, this compound effectively blocked edema formation induced by nerve stimulation but did not inhibit edema caused by the direct administration of Substance P.[3]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in inhibiting neurogenic plasma protein extravasation in a rat model of saphenous nerve stimulation.

| Compound | Animal Model | Endpoint | Dose Range | Maximum Inhibition | Minimum Effective Dose | Reference |

| This compound | Rat Saphenous Nerve Stimulation | [125I]-Albumin Extravasation | 2 x 10-14 - 2 x 10-7 mol/kg | Up to 66% | ~2 x 10-14 mol/kg | [3] |

| CP-93,129 | Rat Saphenous Nerve Stimulation | [125I]-Albumin Extravasation | 5 x 10-7 - 5 x 10-6 mol/kg | Significant Inhibition | ~5 x 10-7 mol/kg | [3] |

Experimental Protocols

Rat Saphenous Nerve Stimulation Model of Neurogenic Edema

This protocol describes the induction of neurogenic inflammation in the rat hind paw via electrical stimulation of the saphenous nerve and the assessment of plasma protein extravasation.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., pentobarbitone sodium)

-

This compound

-

Vehicle for this compound (e.g., saline)

-

[125I]-human serum albumin ([125I]-HSA)

-

Evans blue dye (optional, for visualization)

-

Bipolar platinum electrode

-

Stimulator

-

Gamma counter

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to approved institutional protocols.

-

Cannulate the femoral vein for intravenous administration of substances.

-

Carefully dissect the saphenous nerve in the thigh of one hind limb, ensuring minimal damage to surrounding tissues. Place a bipolar platinum electrode around the distal end of the nerve.

-

-

Drug Administration:

-

Administer this compound or its vehicle intravenously via the cannulated femoral vein. Allow for a sufficient pre-treatment time for the compound to distribute (typically 5-15 minutes).

-

-

Induction and Measurement of Plasma Extravasation:

-